molecular formula C17H29NO4 B6241324 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid CAS No. 1443282-29-8

1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid

Cat. No.: B6241324
CAS No.: 1443282-29-8
M. Wt: 311.4
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is a synthetic organic compound known for its utility in various chemical and pharmaceutical applications. This compound features a piperidine ring substituted with a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotected Amine: Removal of the Boc group yields 4-cyclohexylpiperidine-2-carboxylic acid.

    Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives of the piperidine ring or cyclohexyl group can be obtained.

    Reduced Products: Reduction reactions can lead to hydrogenated derivatives of the compound.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development for neurological disorders.

    Industry: Employed in the production of specialty chemicals and materials, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring selective modification of the piperidine ring.

Comparison with Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-4-benzylpiperidine-2-carboxylic acid

Comparison: 1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

1443282-29-8

Molecular Formula

C17H29NO4

Molecular Weight

311.4

Purity

95

Origin of Product

United States

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